molecular formula C17H25N7O4 B12921986 N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine CAS No. 921931-30-8

N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine

Cat. No.: B12921986
CAS No.: 921931-30-8
M. Wt: 391.4 g/mol
InChI Key: CRZBEXAXCACSHL-NNBIHLJJSA-N
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Description

N-Bicyclo[221]heptan-2-yl-2-hydrazinyladenosine is a complex organic compound that features a bicyclic structure fused with an adenosine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a Diels-Alder reaction. The adenosine moiety is then introduced via nucleophilic substitution reactions. The final step involves the formation of the hydrazinyl group, which is typically achieved through the reaction of hydrazine with a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine stands out due to its unique combination of a bicyclic structure and an adenosine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

921931-30-8

Molecular Formula

C17H25N7O4

Molecular Weight

391.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(2-bicyclo[2.2.1]heptanylamino)-2-hydrazinylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H25N7O4/c18-23-17-21-14(20-9-4-7-1-2-8(9)3-7)11-15(22-17)24(6-19-11)16-13(27)12(26)10(5-25)28-16/h6-10,12-13,16,25-27H,1-5,18H2,(H2,20,21,22,23)/t7?,8?,9?,10-,12-,13-,16-/m1/s1

InChI Key

CRZBEXAXCACSHL-NNBIHLJJSA-N

Isomeric SMILES

C1CC2CC1CC2NC3=C4C(=NC(=N3)NN)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1CC2CC1CC2NC3=C4C(=NC(=N3)NN)N(C=N4)C5C(C(C(O5)CO)O)O

Origin of Product

United States

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